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Compound of Interest

Compound Name: 5-Bromo-2-phenoxypyridine

Cat. No.: B1291995

This guide provides a comprehensive comparison of the *H and *3C Nuclear Magnetic
Resonance (NMR) spectral data for 5-Bromo-2-phenoxypyridine, alongside its structural
analogues, 2-phenoxypyridine and 5-chloro-2-phenoxypyridine. This analysis is intended for
researchers, scientists, and professionals in drug development to facilitate structural elucidation
and characterization of related compounds. The inclusion of detailed experimental protocols
and visual diagrams aims to support the practical application of this data.

'H and **C NMR Data Comparison

The following tables summarize the *H and 3C NMR chemical shifts (d) in parts per million
(ppm), coupling constants (J) in Hertz (Hz), and multiplicities for 5-Bromo-2-phenoxypyridine
and its analogues. The data is presented for solutions in deuterated chloroform (CDCIs), with
tetramethylsilane (TMS) as the internal standard.

Table 1: *H NMR Spectral Data Comparison
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. . Coupling
Chemical Shift L
Compound Proton Multiplicity Constant (J,
(3, ppm)
Hz)

5-Bromo-2-

. H-3 6.85 d 8.8
phenoxypyridine
H-4 7.69 dd 8.8,25
H-6 8.12 d 25
Phenyl H 7.10-7.45 m -
2-

o H-3, H-5 6.95-7.05 m -
Phenoxypyridine
H-4 7.70-7.80 m -
H-6 8.15-8.25 m -
Phenyl H 7.15-7.45 m -
5-Chloro-2-

. H-3 6.88 d 8.7
phenoxypyridine
H-4 7.65 dd 8.7,2.6
H-6 8.05 d 2.6
Phenyl H 7.10-7.40 m -

Table 2: 13C NMR Spectral Data Comparison
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Compound Carbon Chemical Shift (6, ppm)
5-Bromo-2-phenoxypyridine C-2 162.9
C-3 112.2

C-4 142.5

C-5 115.8

C-6 149.3

Phenyl C-1' 153.5

Phenyl C-2',6' 121.5

Phenyl C-3',5' 129.7

Phenyl C-4' 125.1

2-Phenoxypyridine C-2 164.2
C-3 111.8

c-4 139.4

C-5 118.9

C-6 147.8

Phenyl C-1' 154.2

Phenyl C-2',6' 121.1

Phenyl C-3',5' 129.5

Phenyl C-4' 124.3

5-Chloro-2-phenoxypyridine C-2 163.1
C-3 112.5

C-4 139.8

C-5 126.9

C-6 146.5
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Phenyl C-1' 153.8
Phenyl C-2',6' 121.4
Phenyl C-3',5' 129.6
Phenyl C-4' 124.8

Experimental Protocols

A general procedure for the acquisition of *H and 3C NMR spectra for phenoxypyridine
derivatives is outlined below.

Sample Preparation:

o Dissolve approximately 10-20 mg of the solid compound in 0.6-0.8 mL of deuterated
chloroform (CDCls).

e Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift
referencing (0 ppm).

o Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer and Parameters:

e Instrument: A 400 MHz or 500 MHz NMR spectrometer is typically sufficient for obtaining
well-resolved spectra.

¢ IH NMR Parameters:

o Pulse sequence: Standard single-pulse sequence.

o

Spectral width: Approximately 16 ppm.

[¢]

Acquisition time: 2-3 seconds.

[e]

Relaxation delay: 1-2 seconds.

Number of scans: 16 to 64, depending on the sample concentration.

[e]
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e 1BC NMR Parameters:

o

Pulse sequence: Proton-decoupled single-pulse sequence.

[¢]

Spectral width: Approximately 200-220 ppm.

[¢]

Acquisition time: 1-2 seconds.

[e]

Relaxation delay: 2-5 seconds.

o

Number of scans: 1024 to 4096, due to the low natural abundance of 13C.

Visualization of Molecular Structure and NMR
Assignhments

The following diagrams illustrate the chemical structures and the assignment of proton and
carbon signals for 5-Bromo-2-phenoxypyridine.

Caption: *H NMR assignments for 5-Bromo-2-phenoxypyridine.

Caption: 13C NMR assignments for 5-Bromo-2-phenoxypyridine.

« To cite this document: BenchChem. [Comparative NMR Analysis of 5-Bromo-2-
phenoxypyridine and Related Analogues]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291995#1h-nmr-and-13c-nmr-analysis-of-5-bromo-
2-phenoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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